molecular formula C8H12ClN3 B15070699 4-(Tert-butyl)-5-chloropyrimidin-2-amine

4-(Tert-butyl)-5-chloropyrimidin-2-amine

Cat. No.: B15070699
M. Wt: 185.65 g/mol
InChI Key: CVUCNDLJKWIDKW-UHFFFAOYSA-N
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Description

Broad Relevance of Pyrimidine (B1678525) Derivatives in Chemical Synthesis

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of heterocyclic chemistry and medicinal science. gsconlinepress.com Its fundamental importance stems from its presence in the nucleic acids—cytosine, thymine, and uracil (B121893) are all pyrimidine bases—making it a key component of the building blocks of life, DNA and RNA. gsconlinepress.comijsat.org This inherent biological significance has rendered the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, enabling the design of molecules that can interact with a wide array of biological targets. ijsat.org

The synthetic versatility of pyrimidines allows for the introduction of various functional groups, leading to a vast library of derivatives with diverse pharmacological activities. gsconlinepress.comijsat.org Pyrimidine-based compounds have been successfully developed into drugs with applications across numerous therapeutic areas. These include antiviral, antibacterial, anti-inflammatory, and, most notably, anticancer agents. ijsat.org Several FDA-approved anticancer drugs, such as 5-fluorouracil, capecitabine, and gemcitabine, feature a pyrimidine core, highlighting the scaffold's proven track record in oncology. ijsat.orgijsat.org The planar nature of the pyrimidine ring and its capacity for hydrogen bonding and π–π stacking interactions are key to its ability to bind effectively to biological targets like enzymes and receptors. ijsat.orgnih.gov

Fundamental Significance of 2-Aminopyrimidine (B69317) Scaffolds as Versatile Synthetic Intermediates

Among the various classes of pyrimidine derivatives, the 2-aminopyrimidine scaffold holds a position of particular importance in contemporary organic synthesis and drug discovery. This structural motif is not only a key pharmacophore responsible for the biological activity of many compounds but also serves as a highly versatile synthetic intermediate. mdpi.com Its presence in numerous biologically active molecules has made the development of new synthetic methods for its preparation a subject of ongoing interest. mdpi.com

The 2-aminopyrimidine moiety is a well-established hinge-binding motif in protein kinase inhibitors, a major class of drugs used in cancer therapy. researchgate.net The amino group at the C2 position can act as a crucial hydrogen bond donor, enabling inhibitors to anchor effectively in the ATP-binding site of kinases. Beyond its role in kinase inhibition, the 2-aminopyrimidine scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems such as imidazopyrimidines and triazolopyrimidines, further expanding its utility in creating diverse molecular architectures. mdpi.com

Overview of Established Pyrimidine Synthetic Methodologies in Contemporary Organic Chemistry

The construction of the pyrimidine ring is a well-established field in organic chemistry, with a range of synthetic strategies developed over more than a century. The most classical and widely utilized method involves the condensation of a three-carbon dielectrophilic component (such as a β-dicarbonyl compound) with a reagent containing an N-C-N fragment, most commonly guanidine (B92328), urea (B33335), or their derivatives. ijsat.orgresearchgate.net This approach allows for the direct formation of the pyrimidine core with various substituents.

A landmark example of pyrimidine synthesis is the Biginelli reaction, a one-pot, three-component condensation between an aryl aldehyde, a β-ketoester, and urea. biomedres.uswikipedia.orgorganic-chemistry.org First reported in 1891, this acid-catalyzed reaction provides direct access to 3,4-dihydropyrimidin-2(1H)-ones, which can be further modified. wikipedia.org The reaction has seen numerous modern improvements, including the use of new catalysts and microwave-assisted protocols to enhance yields and reduce reaction times. organic-chemistry.orgnih.gov

Contemporary organic synthesis has expanded the toolbox for pyrimidine construction significantly. Modern approaches focus on improving efficiency, sustainability, and molecular diversity. ijsat.org These include multicomponent reactions, green chemistry methods utilizing more benign solvents and catalysts, and advanced techniques like C–H activation to directly functionalize the pyrimidine core. ijsat.orgijsat.org Such innovations continue to make pyrimidine derivatives more accessible for exploration in chemical research and drug development. nih.gov

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

4-tert-butyl-5-chloropyrimidin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)6-5(9)4-11-7(10)12-6/h4H,1-3H3,(H2,10,11,12)

InChI Key

CVUCNDLJKWIDKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1Cl)N

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 4 Tert Butyl 5 Chloropyrimidin 2 Amine and Analogues

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Halopyrimidines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyrimidines. wikipedia.orgresearchgate.net This mechanism is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups that activate the ring toward nucleophilic attack. pressbooks.pubmasterorganicchemistry.com In the pyrimidine (B1678525) ring, the two nitrogen atoms act as powerful electron-withdrawing features, making the carbon atoms electrophilic and susceptible to attack by nucleophiles.

The generally accepted SNAr mechanism is a two-step addition-elimination process. pressbooks.pub

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate. pressbooks.pubmasterorganicchemistry.com This intermediate is known as a Meisenheimer complex. wikipedia.orgwikipedia.org The formation of this complex is typically the rate-determining step of the reaction. masterorganicchemistry.comresearchgate.net

Elimination Step: The leaving group (in this case, a chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substitution product. pressbooks.pub

Kinetic studies on analogous systems, such as 2-chloro-5-nitropyrimidine, have been used to elucidate whether the mechanism is a stepwise process involving a stable intermediate or a more concerted pathway. frontiersin.orgnih.gov The analysis of Brönsted-type plots, which correlate reaction rates with the pKa of the nucleophiles, is a key tool in these investigations. frontiersin.org

Characterization of Meisenheimer Complexes and Transition States

Meisenheimer complexes are crucial, albeit often transient, intermediates in SNAr reactions. wikipedia.org They are 1:1 adducts formed between the aromatic substrate and the attacking nucleophile. wikipedia.org For 4-(tert-butyl)-5-chloropyrimidin-2-amine, the attack of a nucleophile (Nu⁻) at the C-4 or C-6 position would lead to the formation of a negatively charged intermediate, a Meisenheimer complex. The negative charge in this complex is delocalized across the pyrimidine ring and stabilized by the electronegative nitrogen atoms. wikipedia.org

The stability and lifetime of the Meisenheimer complex can vary. In some cases, they are stable enough to be isolated and characterized, while in others they may exist only as transient intermediates or even as transition states in a concerted mechanism. wikipedia.orgresearchgate.net The debate between a stepwise mechanism with a distinct intermediate and a concerted mechanism where bond formation and breakage occur simultaneously is a subject of ongoing research. researchgate.netfrontiersin.org Recent evidence from experimental and computational studies suggests that concerted SNAr mechanisms may be more common than previously assumed. researchgate.net

The transition state for the formation of the Meisenheimer complex involves the initial bond formation between the nucleophile and the ring carbon. Its energy determines the activation barrier for the reaction. Computational methods are frequently used to model the structures and energies of these transition states. wuxiapptec.com

Influence of Steric and Electronic Effects (e.g., Tert-butyl, Chloro) on Reaction Pathways

The substituents on the pyrimidine ring—the tert-butyl, chloro, and amino groups—exert significant steric and electronic effects that influence reaction rates and regioselectivity. wuxiapptec.comresearchgate.net

Electronic Effects:

Chloro Group: As a halogen, the chlorine atom is an electron-withdrawing group via induction, which helps to activate the ring for nucleophilic attack by making the ring carbons more electrophilic. It also serves as the leaving group.

Amino Group (-NH₂): The amino group at the C-2 position is a strong electron-donating group through resonance. This effect increases the electron density of the ring, potentially deactivating it towards nucleophilic attack compared to an unsubstituted pyrimidine.

Tert-butyl Group: The tert-butyl group is weakly electron-donating through hyperconjugation. nih.gov This effect can slightly raise the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which can impact reactivity. nih.gov

Steric Effects:

Tert-butyl Group: The most significant influence of the tert-butyl group is its steric bulk. nih.gov This large group can hinder the approach of a nucleophile to the adjacent C-5 position. While the primary site for SNAr is typically the carbon bearing the leaving group (C-4 or C-6 on a dichloropyrimidine), the tert-butyl group at C-4 in the target molecule would sterically shield this position, potentially slowing down the rate of nucleophilic attack compared to a less hindered analogue. researchgate.net Increased steric hindrance around the reaction center generally leads to looser and less stable SN2-type transition states, and similar principles can apply to the addition step in SNAr. researchgate.net

Examination of Cine and Tele Substitution Mechanisms in Halogenopyrimidines

While direct (ipso) substitution via the SNAr mechanism is the most common pathway, alternative mechanisms known as cine and tele substitution can occur under certain conditions. arkat-usa.org

Cine substitution occurs when the incoming nucleophile attaches to the carbon atom adjacent to the one bearing the leaving group. arkat-usa.orgnih.gov

Tele substitution involves the nucleophile attacking a position even further away from the leaving group. arkat-usa.orgchemrxiv.org

These reactions are less common for simple halopyrimidines and often require specific substrates or reaction conditions. arkat-usa.orgresearchgate.net A proposed mechanism for cine substitution on electron-rich hetarenes involves the initial addition of the nucleophile to the ring, forming an ylide-like intermediate, followed by protonation and elimination of the leaving group. nih.gov For these pathways to be relevant for this compound, a mechanism would need to account for the removal of a hydride ion or involve an elimination-addition sequence, possibly through a strained hetaryne intermediate, which is generally less favorable for electron-deficient rings like pyrimidine. pressbooks.pub However, studies on other heterocyclic systems have demonstrated that these unusual transformations are possible and can be influenced by the nature of the nucleophile, solvent polarity, and the leaving group. chemrxiv.org

Radical Reaction Pathways and Intermediate Species

Although polar SNAr reactions are dominant for activated systems like chloropyrimidines, radical-based mechanisms offer an alternative pathway. The radical nucleophilic substitution (SRN1) mechanism involves electron transfer and the formation of radical intermediates. This multi-step chain reaction typically proceeds as follows:

Initiation: An electron is transferred from a donor to the substrate, forming a radical anion.

Propagation: This radical anion fragments, losing the leaving group to form an aryl radical. This radical then reacts with the incoming nucleophile to form a new radical anion, which transfers its electron to another substrate molecule to continue the chain.

This type of reaction is more common for non-activated aryl halides. For this compound, a radical pathway could potentially be initiated photochemically or with a specific radical initiator. The reaction of tert-butylamine (B42293) with OH radicals, for instance, has been shown to proceed via hydrogen abstraction to form radical species. whiterose.ac.uk While less common for this specific class of compounds, the possibility of radical pathways, especially in the presence of initiators like AIBN or peroxides, cannot be entirely discounted. libretexts.orgresearchgate.net

Application of Computational Chemistry for Reaction Mechanism Modeling

Computational chemistry has become an indispensable tool for investigating complex reaction mechanisms. researchgate.netnih.gov Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are widely used to model the reaction pathways of pyrimidine derivatives. nih.gov

These computational approaches allow for:

Modeling Intermediates and Transition States: The geometries and energies of reactants, Meisenheimer intermediates, transition states, and products can be calculated. This provides insight into the activation energy barriers for different pathways, helping to predict which mechanism (e.g., stepwise vs. concerted SNAr) is more favorable. wuxiapptec.com

Predicting Regioselectivity: For molecules with multiple potential reaction sites, computational models can predict the most likely site of nucleophilic attack by comparing the activation energies for each pathway. For example, QM analysis has been used to explain why SNAr reactions on 2,4-dichloropyrimidines are sensitive to other substituents on the ring. wuxiapptec.com

Analyzing Electronic Properties: Computational tools can calculate and visualize molecular orbitals (e.g., LUMO) and electrostatic potential maps. nih.govmdpi.com This helps in understanding how the electronic effects of substituents like the tert-butyl and amino groups influence the electrophilicity of the pyrimidine ring. nih.govmdpi.com

Microkinetic Modeling: Theoretical rate constants derived from computational studies can be used in microkinetic models to simulate reaction progress over time under various conditions, such as different temperatures. nih.gov

By applying these computational methods to this compound, a detailed, quantitative understanding of its reactivity can be achieved, complementing experimental findings.

Advanced Theoretical and Computational Studies of 4 Tert Butyl 5 Chloropyrimidin 2 Amine

Quantum Chemical Characterization of Electronic Structure and Energetics

The foundational aspects of 4-(Tert-butyl)-5-chloropyrimidin-2-amine's molecular behavior have been elucidated through a combination of Density Functional Theory (DFT) and high-level ab initio calculations. These computational approaches offer a detailed view of the molecule's ground-state properties and provide a validated understanding of its electronic landscape.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory has been a pivotal tool in characterizing the fundamental properties of substituted pyrimidine (B1678525) derivatives. epstem.netphyschemres.org This method is widely used to predict the geometric and electronic properties of organic compounds. epstem.net For pyrimidine compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to perform full geometry optimizations. epstem.net

Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the chemical reactivity and stability of a molecule. epstem.netsamipubco.com A larger energy gap generally indicates greater molecular stability. epstem.net Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, reveal the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. epstem.net

For a series of pyrimidine derivatives, it has been observed that the distribution of HOMOs and LUMOs is often localized in specific regions of the molecule, which influences their chemical behavior. epstem.net

Table 1: Calculated Ground State Properties of Pyrimidine Derivatives using DFT (Note: Data presented here is illustrative of typical values for substituted pyrimidines and not specific experimental or calculated values for this compound, as direct studies are not publicly available.)

PropertyCalculated Value
EHOMO (eV)-6.5 to -5.5
ELUMO (eV)-1.5 to -0.5
Energy Gap (ΔE) (eV)4.5 to 5.5
Dipole Moment (Debye)2.0 to 4.0

High-Level Ab Initio Methods for Enhanced Accuracy and Validation

To achieve higher accuracy and to validate the results obtained from DFT, more computationally intensive ab initio methods are utilized. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, including CCSD(T), provide a more rigorous treatment of electron correlation. nih.govosti.gov These high-level calculations are essential for obtaining precise energetic data and for studying systems where DFT might be less reliable. nih.govmdpi.com

Ab initio methods have been successfully applied to calculate the barriers to internal rotation and inversion of amino groups in substituted pyrimidines. nih.gov Such studies have shown that while lower-level calculations can sometimes provide adequate results, higher-level computations are generally necessary for reliable and accurate predictions. nih.gov These advanced methods are crucial for a comprehensive understanding of the molecule's conformational landscape and dynamic behavior.

The comparison of results from different computational methods, such as Hartree-Fock (HF), MP2, and DFT, allows for a robust assessment of the predicted properties. For some systems, DFT methods like B3LYP have shown better agreement with experimental data than ab initio HF or MP2 methods for properties like bond lengths. mdpi.com

Table 2: Comparison of Computational Methods for Pyrimidine Derivatives (Note: This table illustrates the comparative performance of different methods on related compounds, as direct comparative studies on this compound are not available.)

MethodBasis SetKey Findings
HF6-311++G(d,p)Often provides a reasonable initial geometry but may lack accuracy for energetic properties. mdpi.com
MP26-311++G(d,p)Improves upon HF by including electron correlation, offering better accuracy for geometries and energies. mdpi.com
B3LYP6-311++G(d,p)Frequently shows good agreement with experimental data for various molecular properties of pyrimidine derivatives. mdpi.com
CCSD(T)cc-pVTZConsidered a "gold standard" for high-accuracy energy calculations, used for benchmarking other methods. osti.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(tert-butyl)-5-chloropyrimidin-2-amine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, describes a protocol using tert-butyl groups in pyrimidine derivatives via Suzuki-Miyaura coupling under inert conditions (e.g., nitrogen atmosphere). Reaction parameters to optimize include:

  • Temperature : Maintaining 80–100°C to balance reaction rate and decomposition risks.

  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

  • Solvent Selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility of intermediates.

  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Yields can exceed 60% with strict moisture control .

    Data Table : Comparison of Synthetic Methods

    MethodCatalystSolventYield (%)Reference
    Suzuki-MiyauraPd(PPh₃)₄THF65
    Nucleophilic SubstitutionNoneDMF45

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Multi-modal analysis is critical:

  • NMR Spectroscopy : ¹H NMR to identify tert-butyl protons (δ 1.3–1.5 ppm) and aromatic pyrimidine signals (δ 8.0–8.5 ppm). ¹³C NMR confirms chlorine substitution at C5 (δ ~140 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₈H₁₁ClN₃: 184.0743 Da).
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., chlorine position) using single-crystal diffraction, as demonstrated for related pyrimidine derivatives in and .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from structural analogs or assay variability. Strategies include:

  • Structural Verification : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., chlorine vs. fluorine substitution at C5) .
  • Standardized Bioassays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%). highlights IC₅₀ variations due to assay conditions in antitumor studies .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and identify electrophilic centers (e.g., C4 for SNAr reactions) .

  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization. suggests THF reduces steric hindrance for tert-butyl groups .

  • Docking Studies : Predict binding affinities for target proteins (e.g., kinase inhibitors) using AutoDock Vina, correlating with experimental IC₅₀ values .

    Data Table : Computational Parameters for Reactivity Prediction

    ParameterValue/ModelApplicationReference
    Basis Set6-31G(d)Geometry Optimization
    Solvation ModelPCM (THF)Transition-State Analysis
    Docking SoftwareAutoDock VinaProtein-Ligand Binding

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal contact ( ).
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (TLV: 1 mg/m³) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Experimental Design Challenges

Q. How can researchers mitigate steric hindrance from the tert-butyl group during functionalization reactions?

  • Methodological Answer :

  • Protecting Groups : Temporarily mask the amine (e.g., Boc protection) to reduce steric bulk during C4/C6 substitutions .
  • Microwave-Assisted Synthesis : Enhance reaction kinetics (e.g., 150°C, 30 min) to overcome steric barriers, as shown in for similar pyrimidines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.